5-((2,4-dioxopentan-3-yl)thio)-7-(4-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((2,4-dioxopentan-3-yl)thio)-7-(4-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C20H20N4O5S and its molecular weight is 428.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
Research on heterocyclic compounds, such as pyrimidine derivatives, has shown significant interest due to their diverse biological activities. For instance, novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone have been synthesized and evaluated for their anti-inflammatory and analgesic activities. These compounds were found to inhibit cyclooxygenase enzymes and displayed significant analgesic and anti-inflammatory effects, showcasing the therapeutic potential of heterocyclic compounds in pain and inflammation management (Abu‐Hashem et al., 2020). Another study on visnagen and khellin furochromone pyrimidine derivatives reported promising analgesic and anti-inflammatory activities, further emphasizing the importance of such compounds in medicinal chemistry (Abu‐Hashem & Youssef, 2011).
Optical and Electronic Properties
The exploration of heterocyclic compounds extends beyond medicinal applications to materials science, particularly in the development of optical and electronic materials. The third-order nonlinear optical properties of novel styryl dyes, including derivatives similar in structural complexity to the compound of interest, have been studied using the Z-scan technique. These compounds exhibited significant nonlinear refractive indices and absorption coefficients, suggesting their utility as nonlinear optical materials for device applications (Shettigar et al., 2009).
Synthesis Techniques and Chemical Reactivity
The synthetic pathways to create complex heterocyclic compounds involve innovative techniques that enhance our understanding of chemical reactivity and synthesis strategies. Studies on the pyrolytic generation of methyleneketene, for example, provide insights into the thermal decomposition and reactivity of precursor compounds, which can be relevant to the synthesis and manipulation of pyrimidine derivatives and related heterocycles (Brown, Eastwood, & McMullen, 1976).
Mechanism of Action
Mode of Action
It is suggested that it may involve a radical approach . The compound might interact with its targets, leading to changes that contribute to its overall effect .
Biochemical Pathways
It is suggested that the compound may be involved in the inhibition of sphingolipid biosynthesis .
Result of Action
It is suggested that the compound may cause severe autotoxicity symptoms, possibly due to the inhibition of sphingolipid biosynthesis by noncontrolled hydroxylated derivatives .
Action Environment
It is suggested that metabolic modifications may play a role in avoiding autotoxicity and gaining defense .
Properties
IUPAC Name |
5-(2,4-dioxopentan-3-ylsulfanyl)-7-(4-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O5S/c1-10(25)15(11(2)26)30-18-14-17(23(3)20(28)24(4)19(14)27)21-16(22-18)12-6-8-13(29-5)9-7-12/h6-9,15H,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYQYQYRCMMLLSM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(=O)C)SC1=NC(=NC2=C1C(=O)N(C(=O)N2C)C)C3=CC=C(C=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.